molecular formula C18H20FN3O2 B5568780 1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

Cat. No.: B5568780
M. Wt: 329.4 g/mol
InChI Key: HTODTNOGKWVQIH-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the piperazine family This compound is characterized by the presence of a fluorophenyl and a nitrophenyl group attached to the piperazine ring

Scientific Research Applications

1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine typically involves the reaction of 1-(3-fluorobenzyl)piperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The fluorophenyl group can be subjected to electrophilic aromatic substitution reactions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: 1-[(3-fluorophenyl)methyl]-4-[(4-aminophenyl)methyl]piperazine.

    Reduction: Various substituted piperazines depending on the reagents used.

    Substitution: Alkylated or acylated piperazine derivatives.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is not fully understood. it is believed to interact with specific molecular targets, such as receptors or enzymes, through its fluorophenyl and nitrophenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
  • 1-[(3-chlorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
  • 1-[(3-fluorophenyl)methyl]-4-[(4-aminophenyl)methyl]piperazine

Uniqueness

1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine is unique due to the specific combination of fluorophenyl and nitrophenyl groups attached to the piperazine ring

Properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2/c19-17-3-1-2-16(12-17)14-21-10-8-20(9-11-21)13-15-4-6-18(7-5-15)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTODTNOGKWVQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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